molecular formula C6H6Br2N2 B3191983 Pyrazine, 2,5-bis(bromomethyl)- CAS No. 60023-30-5

Pyrazine, 2,5-bis(bromomethyl)-

Cat. No.: B3191983
CAS No.: 60023-30-5
M. Wt: 265.93 g/mol
InChI Key: BBRUCXJDLPMKBY-UHFFFAOYSA-N
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Description

Pyrazine, 2,5-bis(bromomethyl)- (CAS: N/A; molecular formula: C₆H₆Br₂N₂) is a brominated pyrazine derivative characterized by two bromomethyl (-CH₂Br) substituents at the 2- and 5-positions of the pyrazine ring. This compound is pivotal in synthetic chemistry, particularly in the development of conjugated polymers. For instance, it serves as a precursor in Wittig reactions to synthesize pyrazine-containing poly(p-phenylenevinylene) (PPV) copolymers, which exhibit red-shifted absorption and emission spectra due to extended conjugation lengths . Its reactivity stems from the bromine atoms, enabling cross-coupling reactions for optoelectronic applications.

Properties

CAS No.

60023-30-5

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

IUPAC Name

2,5-bis(bromomethyl)pyrazine

InChI

InChI=1S/C6H6Br2N2/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1-2H2

InChI Key

BBRUCXJDLPMKBY-UHFFFAOYSA-N

SMILES

C1=C(N=CC(=N1)CBr)CBr

Canonical SMILES

C1=C(N=CC(=N1)CBr)CBr

Origin of Product

United States

Comparison with Similar Compounds

2,5-Bis(1-methylethyl)-pyrazine

  • Structure : Features two isopropyl (-CH(CH₃)₂) groups at the 2- and 5-positions.
  • Key Properties :
    • Antimicrobial Activity : Demonstrates broad-spectrum inhibition against Gram-negative bacteria (e.g., E. coli), Gram-positive bacteria (e.g., S. aureus), and fungi (e.g., C. albicans) at 1.84 mg doses in agar diffusion assays . Additive effects with secondary metabolites enhance inhibition zones against E. coli .
    • Biosynthesis : Produced by Paenibacillus spp. during interspecific bacterial interactions, as detected via metabolomic and transcriptomic analyses .
  • Applications: Potential as a natural antimicrobial agent in agriculture and medicine.

2,5-Dimethylpyrazine

  • Structure : Two methyl (-CH₃) groups at the 2- and 5-positions.
  • Key Properties :
    • Flavor Contribution : Imparts nutty/roasted aromas in foods like beef and coffee. Concentrations vary with cooking temperatures and aging durations .
    • Antifungal Activity : Synergistically contributes to soil fungistasis, inhibiting Phaeomoniella chlamydospora (grapevine pathogen) by 71–74% when produced by Bacillus pumilus and Paenibacillus spp. .
  • Applications : Flavor enhancer in food industry; natural fungistatic agent.

2,5-Bis(3-indolylmethyl)pyrazine

  • Structure : Two indole-methyl (-CH₂C₈H₆N) groups at the 2- and 5-positions.
  • Key Properties: Biosynthetic Pathway: Synthesized biomimetically via cyclization of tryptophan-derived amino aldehydes, mimicking natural alkaloid production . Bioactivity: Structural similarity to antiviral agents like favipiravir, though direct antiviral activity requires further study .
  • Applications : Model compound for studying natural product biosynthesis.

2,5-Di(aryleneethynyl)pyrazine Derivatives

  • Structure : Ethynyl (-C≡C-) groups linking aryl substituents (e.g., phenyl, biphenyl) to the pyrazine core.
  • Key Properties :
    • Optoelectronic Behavior : Reduced HOMO-LUMO gaps (e.g., 3.56 eV for phenylethynyl derivative) compared to benzene analogues, enhancing electron transport in OLEDs. Doping MEH-PPV polymers with 20% biphenyl-ethynyl pyrazine improves device efficiency (external quantum efficiency: 0.07%) .
    • Electrochemical Activity : Undergoes reversible reductions, enabling applications in multinuclear redox-active complexes .
  • Applications : Electron-transport materials in OLEDs and electrochemical sensors.

Structural and Functional Comparison Table

Compound Substituents Molecular Weight Key Properties Applications References
2,5-Bis(bromomethyl)-pyrazine -CH₂Br 249.94 g/mol Reactive bromine sites, red-shifted luminescence Polymer synthesis, OLEDs
2,5-Bis(1-methylethyl)-pyrazine -CH(CH₃)₂ 180.28 g/mol Antimicrobial (ZOI: 15–20 mm vs. E. coli) Agricultural antifungals
2,5-Dimethylpyrazine -CH₃ 120.15 g/mol Flavor (≥0.5 ppm in beef), antifungal synergy Food flavoring, soil health
2,5-Bis(3-indolylmethyl)-pyrazine -CH₂C₈H₆N 356.42 g/mol Biomimetic synthesis, structural homology to antivirals Natural product research
2,5-Di(phenylethynyl)-pyrazine -C≡C-C₆H₅ 360.42 g/mol HOMO-LUMO: 3.56 eV, OLED efficiency enhancer Optoelectronics

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